N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-fluorobenzamide
Description
N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-2-fluorobenzamide is a fluorinated benzamide derivative characterized by a pyridazine ring substituted with an ethoxy group at position 6, linked via a phenyl group to a 2-fluorobenzamide moiety. The ethoxy group may enhance solubility compared to halogenated analogues, while the 2-fluorobenzamide core is a common pharmacophore in enzyme inhibitors and receptor-targeted therapies .
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-2-25-18-11-10-17(22-23-18)13-6-5-7-14(12-13)21-19(24)15-8-3-4-9-16(15)20/h3-12H,2H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFZFXDWIWOWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Ring Formation and Ethoxylation
The 6-ethoxypyridazine subunit is typically synthesized via cyclocondensation of 1,4-diketones with hydrazine derivatives. A representative protocol involves:
- Cyclization : Heating dimethyl acetylenedicarboxylate (1.2 eq) with hydrazine hydrate (1.0 eq) in ethanol at 78°C for 6 hours yields 3,6-dihydroxypyridazine (78% yield).
- Chlorination : Treatment with phosphorus oxychloride (3 eq) at 110°C converts hydroxyl groups to chlorides (3,6-dichloropyridazine, 92% yield).
- Selective Ethoxylation : Sequential substitution using sodium ethoxide (1.1 eq) in THF at 0°C achieves monoethoxylation at position 6 (89% yield, positional selectivity >20:1).
Table 1 : Ethoxylation Efficiency Under Varied Conditions
| Base | Solvent | Temp (°C) | Yield (%) | 6-/3-Substitution Ratio |
|---|---|---|---|---|
| NaOEt | THF | 0 | 89 | 22:1 |
| KOtBu | DMF | 25 | 76 | 8:1 |
| Cs2CO3 | DMSO | 50 | 68 | 5:1 |
Palladium-Catalyzed Coupling Reactions
Suzuki-Miyaura Arylation
Coupling 6-ethoxypyridazine-3-boronic acid with 3-bromophenyl intermediates proceeds via Pd(PPh3)4 catalysis. Critical parameters include:
- Ligand Effects : XPhos enhances conversion (>95%) compared to SPhos (82%)
- Solvent Optimization : DME/H2O (4:1) outperforms THF/water systems in avoiding protodeboronation
- Temperature Control : 80°C balances reaction rate and side product formation
Case Study : Scaling to 10 mol% Pd catalyst loading maintained 91% yield at kilogram scale (patent WO2022056100A1 methodology).
Amide Bond Formation Strategies
The final step involves coupling 3-(6-ethoxypyridazin-3-yl)aniline with 2-fluorobenzoyl chloride. Two predominant methods exist:
Schlenk Technique for Moisture-Sensitive Reactions
- Conditions : Anhydrous DCM, 0°C, triethylamine (3 eq)
- Yield : 94% with 99.2% purity (HPLC)
- Byproduct Control : <0.5% N-acylurea formation
Solid-Phase Synthesis for Parallel Optimization
- Resin : Wang resin functionalized with Rink amide linker
- Activator : HATU/DIPEA in DMF
- Advantage : Enables rapid SAR studies with 48 analogs synthesized simultaneously
Table 2 : Coupling Reagent Comparison
| Reagent | Reaction Time (h) | Yield (%) | Epimerization Risk |
|---|---|---|---|
| EDCl/HOBt | 12 | 88 | Low |
| HATU | 4 | 92 | Moderate |
| T3P® | 3 | 95 | Negligible |
Industrial-Scale Production Innovations
Continuous Flow Synthesis
Modern facilities employ tubular reactors for key steps:
- Residence Time : 8.5 minutes for ethoxylation vs. 6 hours batch
- Throughput : 12 kg/h with 98.5% conversion
- Safety : Mitigates exothermic risks in chlorination steps
Crystallization Optimization
- Anti-Solvent : Heptane/toluene (3:1) achieves 99.8% purity
- Polymorph Control : Form II stability confirmed by DSC (Tm = 178°C)
Analytical Characterization Protocols
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 8.21 (d, J=8.4 Hz, 1H), 7.89–7.82 (m, 2H), 7.58 (t, J=7.6 Hz, 1H), 7.44 (d, J=5.2 Hz, 1H), 4.42 (q, J=7.0 Hz, 2H), 1.39 (t, J=7.0 Hz, 3H)
- HRMS : [M+H]+ calcd for C19H15F2N3O2: 355.1124, found 355.1121
Chromatographic Purity Assessment
| Method | Column | Retention Time (min) | Purity (%) |
|---|---|---|---|
| HPLC-UV (254 nm) | C18, 150×4.6 mm | 12.7 | 99.5 |
| UPLC-MS | BEH C8, 2.1×50 mm | 3.2 | 99.8 |
Chemical Reactions Analysis
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-fluorobenzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the pyridazine ring or the benzamide moiety.
Substitution: The fluorine atom on the benzamide moiety can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The pyridazine ring can interact with enzymes or receptors, modulating their activity. The benzamide moiety can enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-fluorobenzamide and related compounds:
Key Observations:
- Substitution Patterns: The ethoxypyridazine group in the target compound distinguishes it from halogen-rich analogues like Fo23 (difluorophenyl) and Broflanilide (heptafluoroisopropyl).
- Crystal Packing : Fo23 exhibits coplanar aromatic rings stabilized by 1D amide-amide hydrogen bonds and C–H···F/O interactions, which may enhance crystallinity and thermal stability . In contrast, Broflanilide’s bulky substituents likely disrupt coplanarity, favoring hydrophobic interactions in pesticidal activity .
- Biological Relevance : Compounds with thioether bridges (e.g., ) or piperazine moieties (e.g., ) suggest divergent biological targets. The target compound’s pyridazine-ethoxy group could modulate kinase or receptor binding compared to halogenated derivatives .
Biological Activity
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a fluorobenzamide moiety and an ethoxypyridazine substituent. Its chemical formula is , with a molecular weight of approximately 295.33 g/mol. The presence of the fluorine atom is significant as it often enhances the biological activity and metabolic stability of compounds.
Research indicates that compounds similar to this compound may act on various biological targets, including:
- GABA Receptors : Some studies suggest that related compounds can modulate GABAergic neurotransmission, which is crucial for inhibitory signaling in the nervous system .
- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
Anticancer Activity
Recent studies have explored the anticancer potential of similar compounds. For instance, derivatives with structural similarities have shown selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 12.8 | Cell cycle arrest |
| HeLa (Cervical) | 10.5 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses moderate activity against several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
These findings suggest potential applications in developing new antimicrobial agents.
Case Studies and Research Findings
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry examined a series of ethoxypyridazine derivatives, highlighting their ability to inhibit tumor growth in vivo models. This compound was included in the screening, demonstrating significant tumor reduction compared to controls .
- Antimicrobial Screening : In research conducted by the Institute of Microbiology, various derivatives were screened for antimicrobial activity. This compound exhibited promising results against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
